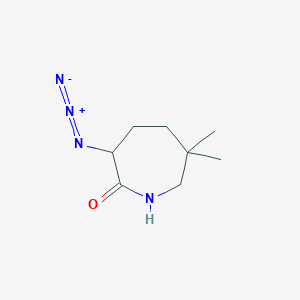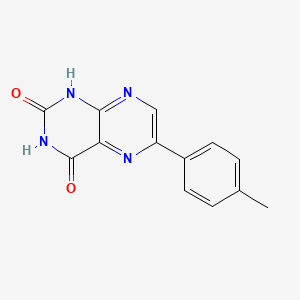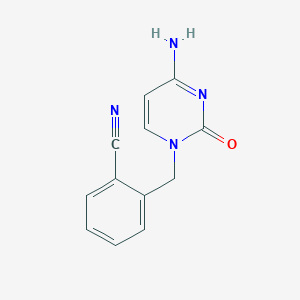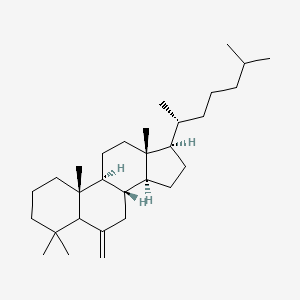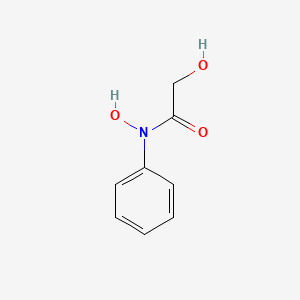
N,2-Dihydroxy-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2-Dihydroxy-N-phenylacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of both hydroxyl and phenyl groups attached to the acetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-Dihydroxy-N-phenylacetamide can be achieved through several methods. One common approach involves the reaction of phenylamine (aniline) with glyoxylic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced catalysts and optimized reaction parameters is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N,2-Dihydroxy-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of phenylglyoxylic acid or benzaldehyde derivatives.
Reduction: Production of phenylethanol or phenylethylamine.
Substitution: Generation of halogenated or nitrated phenylacetamide derivatives.
Scientific Research Applications
N,2-Dihydroxy-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,2-Dihydroxy-N-phenylacetamide involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl group may also interact with hydrophobic pockets within proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
N-phenylacetamide: Lacks the hydroxyl groups, resulting in different chemical properties and reactivity.
2-Hydroxy-N-phenylacetamide: Contains only one hydroxyl group, leading to variations in its chemical behavior.
N-(4-methoxyphenyl)acetamide: Substituted with a methoxy group, altering its electronic and steric properties.
Uniqueness
The combination of hydroxyl and phenyl groups provides a versatile platform for various chemical transformations and interactions .
Properties
CAS No. |
64700-54-5 |
|---|---|
Molecular Formula |
C8H9NO3 |
Molecular Weight |
167.16 g/mol |
IUPAC Name |
N,2-dihydroxy-N-phenylacetamide |
InChI |
InChI=1S/C8H9NO3/c10-6-8(11)9(12)7-4-2-1-3-5-7/h1-5,10,12H,6H2 |
InChI Key |
DNLPSBAUYAILDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C(=O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



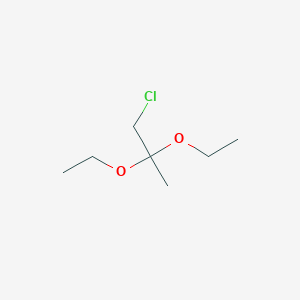
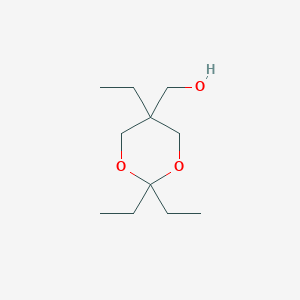
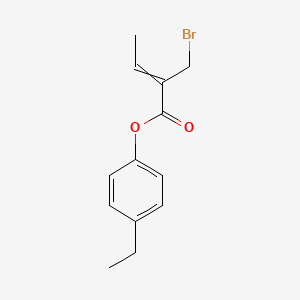
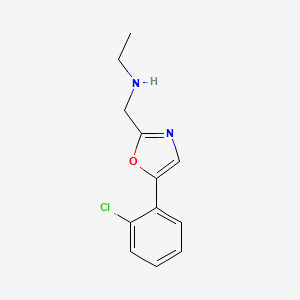
![2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;hydrochloride](/img/structure/B14501386.png)
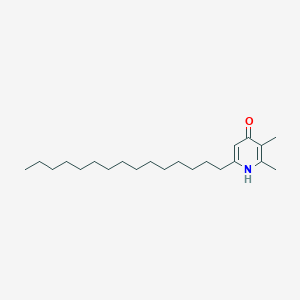
![2-(Benzenesulfonyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B14501400.png)
